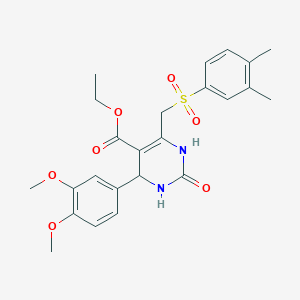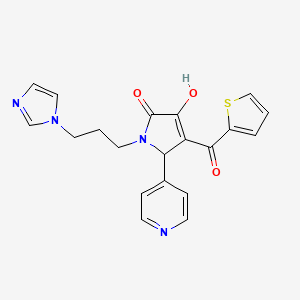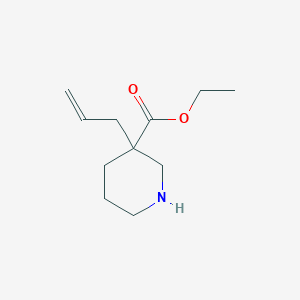
(R)-1-methoxy-3-phenylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-methoxy-3-phenylpropan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that has been widely used for both recreational and medicinal purposes. It belongs to the amphetamine family of drugs and is a potent central nervous system (CNS) stimulant. Methamphetamine has a high potential for abuse and addiction and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA). Despite its potential for abuse, methamphetamine has been used in scientific research for its therapeutic properties.
Aplicaciones Científicas De Investigación
Chemical Composition and Pharmacology of Rhodiola Rosea
The traditional use, chemical composition, pharmacology, and clinical efficacy of Rhodiola Rosea, also known as Rosenroot, have been extensively reviewed. This plant contains a diverse array of compounds, including monoterpene alcohols, cyanogenic glycosides, and phenylethanoids, among others. Rhodiola preparations have shown adaptogenic effects, including neuroprotective, cardioprotective, anti-fatigue, antidepressive, anxiolytic, nootropic, and life-span increasing effects. These findings indicate potential applications of Rhodiola Rosea in treating fatigue, depression, and anxiety, with mechanisms of action involving interactions with the HPA system and protein kinases. The lack of drug interactions and adverse effects noted in clinical trials highlights its safety as a medication Panossian, Wikman, & Sarris, 2010.
Ninhydrin Reaction for Amino Acid Analysis
The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is crucial for analyzing primary amino groups to form Ruhemann's purple (RP). This reaction is applicable across various disciplines, including agricultural, biochemical, clinical, and nutritional sciences. It facilitates the detection, isolation, and analysis of compounds of interest, such as amino acids, peptides, and proteins, indicating its significance in scientific research involving (R)-1-methoxy-3-phenylpropan-2-amine and similar compounds Friedman, 2004.
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been explored for the production of bio-based HAM-products. This process, which involves grafting various amines onto alkyl chains of vegetable oils, leads to the creation of functionalized bio-based compounds with potential industrial applications, including in polymer chemistry and as bio-based surface-active agents. This highlights the relevance of (R)-1-methoxy-3-phenylpropan-2-amine in synthesizing valuable functional compounds Vanbésien, Nôtre, Monflier, & Hapiot, 2018.
Sulfamethoxazole Removal Using Cleaner Techniques
Research on the removal of sulfamethoxazole, a persistent organic pollutant with N-amine and carboxyl groups, from aqueous solutions has been reviewed. This work includes an overview of occurrence, toxicity, and removal technologies such as adsorption and advanced oxidation processes (AOPs). The review emphasizes the development of sustainable technologies for removing toxic contaminants, which could indirectly relate to the study of (R)-1-methoxy-3-phenylpropan-2-amine by exploring interactions with similar chemical structures Prasannamedha & Kumar, 2020.
Propiedades
IUPAC Name |
(2R)-1-methoxy-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methoxy-3-phenylpropan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)




![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)


